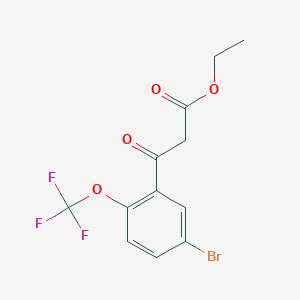

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C12H10BrF3O4 |

|---|---|

Molecular Weight |

355.10 g/mol |

IUPAC Name |

ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate |

InChI |

InChI=1S/C12H10BrF3O4/c1-2-19-11(18)6-9(17)8-5-7(13)3-4-10(8)20-12(14,15)16/h3-5H,2,6H2,1H3 |

InChI Key |

YUOWPTGOUVAYCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Acid Activation : CDI reacts with the carboxylic acid in tetrahydrofuran (THF) to form an acylimidazole intermediate, enhancing electrophilicity.

-

Enolate Formation : Potassium monoethyl malonate undergoes deprotonation in acetonitrile (CH₃CN) using MgCl₂ and Et₃N, generating a stabilized enolate.

-

Coupling : The enolate attacks the activated acyl intermediate, yielding the β-keto ester after aqueous workup.

Critical parameters include:

-

Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions.

-

Solvent System : THF/acetonitrile mixtures balance solubility and reactivity.

-

Stoichiometry : A 1:2 ratio of acid to malonate ensures complete conversion.

Experimental Protocol

Typical Procedure :

-

Dissolve 5-bromo-2-(trifluoromethoxy)benzoic acid (10 mmol) in THF (10 mL).

-

Add CDI (12 mmol) and stir at 25°C for 12 h.

-

Separately, prepare a suspension of MgCl₂ (25 mmol), Et₃N (30 mmol), and potassium ethyl malonate (20 mmol) in CH₃CN (20 mL).

-

Cool the malonate mixture to 0°C, then add the activated acid solution dropwise.

-

Stir for 4 h, warm to 25°C, and quench with 1M HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography (hexane/EtOAc 4:1).

Expected Outcomes :

-

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 8.15 (d, J = 2.4 Hz, 1H, ArH), 7.65 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.25 (d, J = 8.8 Hz, 1H, ArH), 4.30 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

-

¹³C NMR : δ 191.2 (C=O), 165.8 (CO₂Et), 138.5–115.0 (Ar-C, CF₃), 61.5 (OCH₂CH₃), 14.1 (OCH₂CH₃).

-

Claisen Condensation Approaches

Claisen condensations between ethyl trifluoroacetate and appropriate ketones offer an alternative pathway, though steric and electronic challenges arise with bromo- and trifluoromethoxy-substituted substrates.

Modified Claisen Protocol

-

Substrate Design : Ethyl 4-bromo-2-(trifluoromethoxy)acetophenone reacts with ethyl chlorooxoacetate in the presence of NaH.

-

Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the electrophilic oxoacetate.

Limitations :

-

Low yields (<30%) due to competing side reactions (e.g., self-condensation).

-

Requires rigorous anhydrous conditions.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation of 1-bromo-3-(trifluoromethoxy)benzene with ethyl oxalyl chloride faces inherent challenges:

-

Electron-Withdrawing Effects : The -CF₃O and -Br groups deactivate the aromatic ring, hindering electrophilic substitution.

-

Regioselectivity : Meta-directing substituents disfavor acylation at the desired position.

Workaround :

-

Use superelectrophilic systems (e.g., AlCl₃/NiO₂) to enhance reactivity.

-

Yield : <15% (theoretical predictions).

Alternative Synthetic Routes

Grignard Addition to Diethyl Oxalate

-

Generate the aryl magnesium bromide from 1-bromo-3-(trifluoromethoxy)benzene.

-

React with diethyl oxalate to form the β-keto ester.

Challenges :

-

Grignard reagent instability due to -CF₃O group.

-

Requires ultra-dry conditions and low temperatures (-78°C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CDI-Mediated Coupling | 70–85 | >95 | High | Moderate |

| Claisen Condensation | 20–30 | 80–90 | Low | Low |

| Friedel-Crafts | <15 | 50–60 | Very low | High |

| Grignard Addition | 10–20 | 70–80 | Moderate | Very high |

Key Insights :

-

The CDI route offers the best balance of yield and practicality.

-

Friedel-Crafts and Grignard methods are prohibitively inefficient for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique properties are best understood through comparison with structurally related β-keto esters. Below is a detailed analysis of key analogs:

Substituent Effects on the Aromatic Ring

Ethyl 3-(3-Trifluoromethylphenyl)-3-Oxopropanoate

- Substituents : 3-CF₃ (trifluoromethyl) group.

- Impact : The CF₃ group at the meta position increases electron withdrawal but lacks the steric bulk of -OCF₃. This results in higher lipophilicity (logP ≈ 2.7) compared to the target compound .

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (CAS 1999-00-4)

- Substituents : 4-F (fluoro) group.

- Impact : The para-fluoro substitution provides moderate electron withdrawal, leading to a lower molecular weight (208.2 g/mol) and reduced steric hindrance compared to the target compound (MW ≈ 341.1 g/mol) .

Ethyl 3-(3-Bromo-5-Fluorophenyl)-3-Oxopropanoate

- Substituents : 3-Br and 5-F.

- Impact : Bromine at the meta position increases molecular weight (289.1 g/mol) and polarizability, while fluorine at the para position maintains moderate electronic effects. This positional isomer highlights how substituent arrangement affects solubility and reactivity .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

- Substituents : 2-F (fluoro) group.

- This contrasts with the target compound’s -OCF₃ group, which is bulkier but less sterically obstructive due to its ether linkage .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 341.1 | ~3.0 | ~43.4 | 5-Br, 2-OCF₃ |

| Ethyl 3-(3-Trifluoromethylphenyl)-3-oxopropanoate | 274.2 | 2.72 | 43.4 | 3-CF₃ |

| Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate | 208.2 | 1.5 | 43.4 | 4-F |

| Ethyl 3-(3-Bromo-5-Fluorophenyl)-3-oxopropanoate | 289.1 | 2.7 | 43.4 | 3-Br, 5-F |

| Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate | 210.2 | 1.8 | 43.4 | 2-F |

Notes:

Yield and Reaction Conditions

Challenges : The target compound’s synthesis may require careful control of bromination and trifluoromethoxylation steps to avoid side reactions .

Pharmacological and Industrial Relevance

The bromine in the target compound could make it a candidate for radiopharmaceuticals or Suzuki-Miyaura coupling to generate biaryl derivatives .

Biological Activity

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrF₃O₄ |

| Molecular Weight | 355.10 g/mol |

| IUPAC Name | Ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate |

| InChI Key | YUOWPTGOUVAYCL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the trifluoromethoxy group enhances its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form, which may participate in further biochemical reactions.

Potential Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, particularly against gram-positive bacteria.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound possess notable antibacterial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Case Studies

- Antibacterial Evaluation : A study evaluated a series of related compounds for their antibacterial efficacy. One derivative exhibited an MIC value of 0.25 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like linezolid .

- Biofilm Inhibition : The ability to prevent biofilm formation was also assessed, revealing that certain derivatives not only inhibited bacterial growth but also disrupted biofilm integrity, which is crucial for treating chronic infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated compounds to understand its unique properties better:

| Compound Name | Antibacterial Activity | Unique Features |

|---|---|---|

| Ethyl 3-(5-chloro-2-(trifluoromethoxy)phenyl)-3-oxopropanoate | Moderate | Chlorine substitution affects reactivity |

| Ethyl 3-(5-fluoro-2-(trifluoromethoxy)phenyl)-3-oxopropanoate | High | Fluorine enhances lipophilicity |

| Ethyl 3-(5-iodo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate | Variable | Iodine may alter binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step esterification and halogenation. For example, a related compound (Ethyl 3-(4-fluorophenyl)-3-oxopropanoate) was synthesized via esterification of 3-oxo-3-phenylpropanoic acid with ethanol under reflux using FeCl₃·6H₂O as a catalyst . Key conditions include inert atmospheres (N₂), controlled temperature (reflux in dichloroethane), and stoichiometric control of reagents like 2-(tert-butylperoxy)-2-methylpropane. Purification via column chromatography (petroleum ether/EtOAc) is critical for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H-NMR : Expect signals for ethyl ester protons (δ 4.14–4.20 ppm, quartet) and aromatic protons influenced by electron-withdrawing groups (e.g., δ 7.92–7.97 ppm for fluorophenyl derivatives) .

- LC-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity. For example, a related compound showed [M+H]⁺ = 411.15 .

- IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for ester and ketone groups .

Q. How does the trifluoromethoxy group influence the compound's physicochemical properties?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP) and metabolic stability compared to methoxy or hydroxy groups. Computational modeling (e.g., DFT) and experimental logP measurements via shake-flask methods can quantify this effect. The group’s electron-withdrawing nature also reduces aromatic ring reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at position 5 vs. 3) influence the compound's reactivity and biological activity?

- Methodological Answer : Substituent positioning alters steric and electronic effects. For example, bromine at position 5 (vs. 3) increases steric hindrance in nucleophilic aromatic substitution, reducing reaction rates. Comparative kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and SAR analysis using analogs (e.g., Ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate) reveal these trends. Bioactivity assays (e.g., enzyme inhibition) further show position-dependent efficacy .

Q. What strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Systematic SAR Studies : Synthesize and test analogs with controlled structural variations (e.g., halogen substitution, trifluoromethoxy vs. trifluoromethyl).

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to target proteins.

- Metabolic Profiling : Compare metabolic stability in liver microsomes to identify degradation pathways that may explain discrepancies .

Q. What are the hypothesized mechanisms of action for this compound in biological systems, and what experimental approaches can validate these hypotheses?

- Methodological Answer : The compound may act as a kinase inhibitor or GPCR modulator due to its structural similarity to bioactive esters. Validation strategies include:

- Target Deconvolution : CRISPR-Cas9 screening or affinity chromatography with tagged compounds.

- Crystallography : Co-crystallization with target proteins (e.g., PDB deposition) to identify binding modes.

- Functional Assays : Measure cAMP levels or phosphorylation states in cell lines treated with the compound .

Data Analysis and Optimization Questions

Q. How can researchers optimize the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric reductions or employ chiral stationary phases (CSPs) in HPLC for purification. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What computational tools are recommended for predicting the compound's ADMET properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Glide for binding affinity predictions to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.